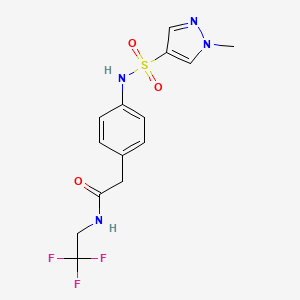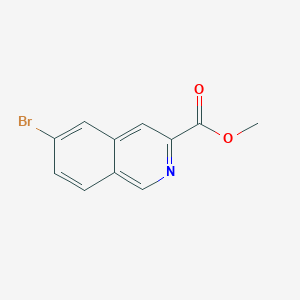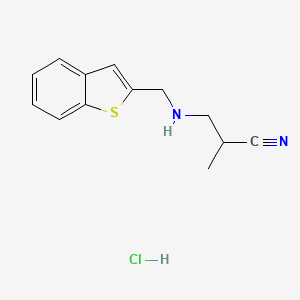![molecular formula C18H16FN3O3 B2394694 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-67-9](/img/structure/B2394694.png)
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives has been reported in the literature . The process involves the reaction of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates with hydrazine hydrate. This reaction not only involves cyclization but also hydrazinolysis and elimination of the acyl group .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds structurally related to 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide are actively explored for their therapeutic potential. For instance, Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating the importance of pyridine carboxamides in targeted cancer therapy Schroeder et al., 2009.
Antimicrobial and Antiprotozoal Activities
Further research into heterocyclic compounds has shown that variations of the pyridine carboxamide structure exhibit significant biological activities. For example, compounds with modifications in the pyridine ring have been synthesized and tested for their antiprotozoal and antimicrobial properties. Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salts, demonstrating potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the potential of such compounds in treating neglected tropical diseases Ismail et al., 2004.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs involves complex organic transformations that offer insights into the reactivity and chemical properties of such compounds. Mukaiyama et al. (1976) discussed the use of betaine as an effective acid captor in the synthesis of carboxamides, a method that could be applied to the synthesis of compounds with similar structures, demonstrating the versatility of synthetic approaches in accessing this class of compounds Mukaiyama et al., 1976.
Antitubercular and Antibacterial Activities
The design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been explored for their potential antitubercular and antibacterial activities. Bodige et al. (2019) synthesized a novel series of these derivatives, demonstrating potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus, underscoring the therapeutic potential of such compounds in combating infectious diseases Bodige et al., 2019.
Future Directions
The future directions for the research on “3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities and mechanisms of action. For instance, some furo[3,2-b]pyridine derivatives have shown activity as negative allosteric modulators of α7 nicotinic acetylcholine receptors , suggesting potential applications in biomedical research.
Mechanism of Action
Target of Action
The primary targets of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide are cdc-like kinases (CLKs) . CLKs are a group of protein kinases that play a crucial role in gene expression, cell cycle regulation, and signal transduction .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to the kinase domain, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CLKs by this compound affects the Hedgehog signaling pathway . The Hedgehog pathway is a key regulator of cell growth, differentiation, and tissue patterning . Modulation of this pathway can have significant downstream effects on cellular function and development .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These effects can lead to changes in gene expression, cell growth, and differentiation .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide are not fully understood. It has been suggested that this compound may interact with various enzymes and proteins involved in the PAR-2 signaling pathway
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-6-14(23)22-16-15-13(9-5-10-20-15)25-17(16)18(24)21-12-8-4-3-7-11(12)19/h3-5,7-10H,2,6H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJPAWFRMYGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)
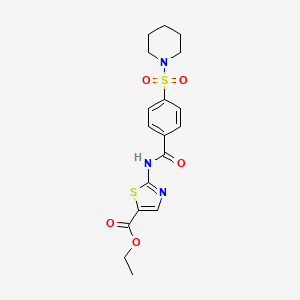
![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
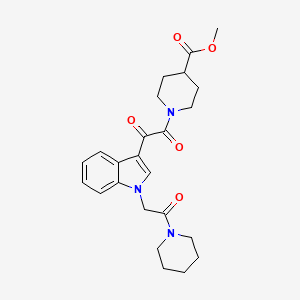
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)

